molecular formula C9H24OSi2 B14599071 Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane CAS No. 61244-98-2

Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane

Katalognummer: B14599071
CAS-Nummer: 61244-98-2
Molekulargewicht: 204.46 g/mol
InChI-Schlüssel: JWMCLHIVKVLVKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of both methoxy and trimethylsilyl groups attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane can be synthesized through several methods. One common approach involves the reaction of 1-(trimethylsilyl)propyne with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the methoxy group to the silicon atom .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanol, silane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane has several scientific research applications:

Wirkmechanismus

The mechanism of action of methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with other atoms or molecules, facilitating the formation of new chemical bonds. This interaction is often mediated by the presence of catalysts, which enhance the reactivity of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane is unique due to the presence of both methoxy and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

61244-98-2

Molekularformel

C9H24OSi2

Molekulargewicht

204.46 g/mol

IUPAC-Name

methoxy-dimethyl-(1-trimethylsilylpropan-2-yl)silane

InChI

InChI=1S/C9H24OSi2/c1-9(8-11(3,4)5)12(6,7)10-2/h9H,8H2,1-7H3

InChI-Schlüssel

JWMCLHIVKVLVKM-UHFFFAOYSA-N

Kanonische SMILES

CC(C[Si](C)(C)C)[Si](C)(C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.